REACTION_CXSMILES
|
Br[CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].C([O-])=[O:15].[Na+]>CO>[F:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[C:3](=[O:4])[CH:2]([OH:15])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)F)F)C
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
176.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 days at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was subjected to extraction by the addition of ethyl acetate (700 ml) and water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane (200 ml)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].C([O-])=[O:15].[Na+]>CO>[F:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[C:3](=[O:4])[CH:2]([OH:15])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)F)F)C
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
176.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 days at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was subjected to extraction by the addition of ethyl acetate (700 ml) and water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane (200 ml)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].C([O-])=[O:15].[Na+]>CO>[F:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[C:3](=[O:4])[CH:2]([OH:15])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)F)F)C
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
176.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 days at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was subjected to extraction by the addition of ethyl acetate (700 ml) and water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane (200 ml)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |